molecular formula C21H25N3O4S B2807271 N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(3,4-dimethylphenyl)ethanediamide CAS No. 896270-24-9

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(3,4-dimethylphenyl)ethanediamide

Cat. No.: B2807271
CAS No.: 896270-24-9
M. Wt: 415.51
InChI Key: JEYLDDXFCPTIGM-UHFFFAOYSA-N
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Description

N-{[1-(Benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(3,4-dimethylphenyl)ethanediamide is a synthetic chemical reagent for research applications. This compound features a complex structure combining benzenesulfonamide and ethanediamide (oxalamide) pharmacophores, a design that is often explored in medicinal chemistry for targeting various biological pathways . Benzenesulfonamide derivatives are a significant class of compounds in scientific research, known for their diverse biological activities. Some sulfonamide derivatives have been developed as selective receptor antagonists in neurological research , while others are investigated for their antimicrobial and anticancer properties . Similarly, the 3,4-dimethylphenyl moiety incorporated into its structure is a common element in molecules designed for biological evaluation. The specific mechanism of action, research applications, and binding targets for this compound are currently undefined and require further investigation by qualified researchers. This product is intended for non-human research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(3,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-15-10-11-17(13-16(15)2)23-21(26)20(25)22-14-18-7-6-12-24(18)29(27,28)19-8-4-3-5-9-19/h3-5,8-11,13,18H,6-7,12,14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYLDDXFCPTIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(3,4-dimethylphenyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the pyrrolidinyl intermediate, followed by the introduction of the phenylsulfonyl group. The final step involves the coupling of the dimethylphenyl group with the oxalamide moiety under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(3,4-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(3,4-dimethylphenyl)ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(3,4-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxalamide derivatives with different substituents on the phenyl or pyrrolidinyl groups. Examples include:

  • N1-(3,4-dimethylphenyl)-N2-(pyrrolidin-2-yl)methyl)oxalamide
  • N1-(phenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Uniqueness

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(3,4-dimethylphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(3,4-dimethylphenyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique molecular architecture that includes:

  • Pyrrolidine ring : Contributes to the compound's conformational flexibility and potential interactions with biological targets.
  • Benzenesulfonyl group : Enhances pharmacological effects and may facilitate interactions with enzymes or receptors.
  • Ethanediamide moiety : Imparts characteristics typical of amides, influencing solubility and reactivity.

The molecular formula is C21H26N4O4SC_{21}H_{26}N_{4}O_{4}S, with a molecular weight of approximately 414.52 g/mol.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structural motifs exhibit various biological activities, including:

  • Anti-inflammatory properties : The sulfonamide group is known for its ability to inhibit nitric oxide production in macrophages, indicating potential anti-inflammatory effects.
  • Anticancer activity : Similar compounds have shown promise in inhibiting tumor cell proliferation. The presence of the pyrrolidine ring is associated with various pharmacological effects, including anti-tumor activity.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of nitric oxide production
AntitumorInhibition of cell proliferation in cancer cell lines
AntibacterialPotential interactions with bacterial cell walls

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit enzymes involved in inflammatory pathways.
  • DNA Interaction : Compounds similar in structure have been shown to intercalate into DNA or bind within the minor groove, potentially disrupting replication and transcription processes.
  • Cell Signaling Modulation : The compound may affect various signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of structurally related compounds. For example:

  • A study on benzimidazole derivatives demonstrated significant antitumor activity against human lung cancer cell lines (A549, HCC827) using MTS cytotoxicity assays. Compounds exhibited higher efficacy in 2D culture compared to 3D models, suggesting that structural modifications can enhance biological activity in specific contexts .
  • Another investigation into amidine derivatives revealed strong antimicrobial properties, with some compounds effectively binding to DNA at AT-rich sites, which could be relevant for understanding the interaction profile of this compound .

Future Directions

Given the preliminary findings regarding the biological activity of this compound, further research is warranted to explore:

  • In vivo studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Mechanistic studies : To elucidate specific pathways affected by the compound.
  • Structure-activity relationship (SAR) analyses: To optimize derivatives for enhanced potency and selectivity.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(3,4-dimethylphenyl)ethanediamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions: (i) sulfonylation of the pyrrolidine ring, (ii) functionalization of the methylene bridge, and (iii) coupling with the 3,4-dimethylphenyl ethanediamide moiety. Key steps include protecting group strategies (e.g., benzenesulfonyl stabilization) and inert atmosphere control (N₂/Ar) to prevent oxidation .
  • Optimization : Use high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) to monitor intermediate purity. Reaction yields improve with anhydrous solvents (e.g., DMF or dichloromethane) and catalysts like DMAP .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm) and stereochemistry .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., calculated [M+H]⁺ for C₂₂H₂₈N₃O₃S: 430.17) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at λmax ≈ 255 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Approach :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., fixed cell lines, consistent IC₅₀ protocols) to isolate variables .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like serotonin receptors or sulfotransferases, cross-referenced with experimental IC₅₀ values .
    • Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial strain permeability; use efflux pump inhibitors (e.g., PAβN) to validate intrinsic activity .

Q. What strategies mitigate challenges in studying the compound’s stereochemistry and conformation?

  • Experimental Design :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., synchrotron radiation for sulfonyl group clarity) .
  • Dynamic NMR : Track rotational barriers of the pyrrolidine ring in DMSO-d₆ at variable temperatures (e.g., 25–100°C) .
    • Computational Support : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model energy-minimized conformers .

Q. How does the sulfonyl group influence the compound’s pharmacokinetic properties?

  • Metabolic Stability : The benzenesulfonyl moiety enhances resistance to cytochrome P450-mediated oxidation, as shown in liver microsome assays (t₁/₂ > 120 min vs. non-sulfonylated analogs) .
  • Solubility : LogP calculations (e.g., ACD/Labs) predict reduced aqueous solubility (~0.5 mg/mL) due to hydrophobic sulfonyl-phenyl interactions; counterbalance with co-solvents (e.g., cyclodextrins) .

Methodological Tables

Parameter Typical Value/Range Technique Reference
Melting Point157–161°C (decomposes)Differential Scanning Calorimetry
λmax (UV-Vis)255 nmUV Spectrophotometry
Purity Threshold≥95%HPLC (C18, 0.1% TFA)
Synthetic Yield (Final Step)60–75%Gravimetric Analysis

Key Challenges in Data Interpretation

  • Structural Complexity : The pyrrolidine-benzenesulfonyl scaffold introduces torsional strain, complicating NMR peak assignments. Use 2D NMR (COSY, HSQC) for resolution .
  • Biological Target Ambiguity : Cross-validate activity via siRNA knockdowns of suspected targets (e.g., GPCRs) to confirm mechanism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.